molecular formula C8H7NO B044811 6-Methylfuro[3,2-c]pyridine CAS No. 117013-82-8

6-Methylfuro[3,2-c]pyridine

Cat. No.: B044811
CAS No.: 117013-82-8
M. Wt: 133.15 g/mol
InChI Key: BXWFPNZMDPPYML-UHFFFAOYSA-N
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Description

6-Methylfuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, followed by bromination and cyclization using silver oxide in methanol . Another method includes the reaction of 4-chloro-6-methylfuro[3,2-c]pyridine with various reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl group and the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, aminated, or thiolated compounds .

Scientific Research Applications

6-Methylfuro[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylfuro[3,2-c]pyridine in biological systems involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications .

Comparison with Similar Compounds

  • 2-Methylfuro[3,2-c]pyridine
  • 3-Methylfuro[3,2-c]pyridine
  • 6-Methylfuro[3,4-c]pyridine

Comparison: 6-Methylfuro[3,2-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of compounds with specific biological activities or material properties .

Properties

IUPAC Name

6-methylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-8-7(5-9-6)2-3-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWFPNZMDPPYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-6-methylfuro[3,2-c]pyridine (12.98 g, 0.0776 mol) in glacial acetic acid (160 ml) under a nitrogen atmosphere was added zinc powder (7.0 g, 0.107 mol.). This mixture was heated at 110° C. for 2.5 hours and then filtered hot to remove zinc. The acetic acid solution was evaporated and the residue dissolved in water and made strongly basic by addition of sodium hydroxide. The zinc salts were filtered and washed thoroughly with methylene chloride. The aqueous filtrate was extracted with methylene chloride and the combined washings were dried over anhydrous sodium sulfate, filtered through a charcoal pad and the solvent evaporated to give 9.5 g (87% yield) of pure product, mp: 55°-56° C.
Quantity
12.98 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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